molecular formula C17H11Br2ClN2O2 B11089902 (5Z)-2-(2-chlorophenyl)-5-(3,5-dibromo-2-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one

(5Z)-2-(2-chlorophenyl)-5-(3,5-dibromo-2-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11089902
M. Wt: 470.5 g/mol
InChI Key: WHKSVAUEMUSIPS-AUWJEWJLSA-N
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Description

2-(2-Chlorophenyl)-4-[(Z)-1-(3,5-dibromo-2-methoxyphenyl)methylidene]-1H-imidazol-5-one is a complex organic compound with a unique structure that includes chlorophenyl, dibromomethoxyphenyl, and imidazol-5-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-4-[(Z)-1-(3,5-dibromo-2-methoxyphenyl)methylidene]-1H-imidazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and dibromomethoxyphenyl intermediates, which are then coupled through a series of condensation and cyclization reactions to form the final imidazol-5-one structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4-[(Z)-1-(3,5-dibromo-2-methoxyphenyl)methylidene]-1H-imidazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dehalogenated or hydrogenated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(2-Chlorophenyl)-4-[(Z)-1-(3,5-dibromo-2-methoxyphenyl)methylidene]-1H-imidazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-[(Z)-1-(3,5-dibromo-2-methoxyphenyl)methylidene]-1H-imidazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1H-imidazol-5-one: Lacks the dibromomethoxyphenyl group, resulting in different reactivity and applications.

    4-[(Z)-1-(3,5-Dibromo-2-methoxyphenyl)methylidene]-1H-imidazol-5-one:

Uniqueness

2-(2-Chlorophenyl)-4-[(Z)-1-(3,5-dibromo-2-methoxyphenyl)methylidene]-1H-imidazol-5-one is unique due to its combination of chlorophenyl and dibromomethoxyphenyl groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H11Br2ClN2O2

Molecular Weight

470.5 g/mol

IUPAC Name

(4Z)-2-(2-chlorophenyl)-4-[(3,5-dibromo-2-methoxyphenyl)methylidene]-1H-imidazol-5-one

InChI

InChI=1S/C17H11Br2ClN2O2/c1-24-15-9(6-10(18)8-12(15)19)7-14-17(23)22-16(21-14)11-4-2-3-5-13(11)20/h2-8H,1H3,(H,21,22,23)/b14-7-

InChI Key

WHKSVAUEMUSIPS-AUWJEWJLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=C\2/C(=O)NC(=N2)C3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=C2C(=O)NC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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